molecular formula C16H20O3 B5037252 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one

7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one

Cat. No.: B5037252
M. Wt: 260.33 g/mol
InChI Key: BNGMEFMSHMMEFL-UHFFFAOYSA-N
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Description

7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one is a synthetic derivative of the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structural features, including a butoxy group at the 7th position, an ethyl group at the 6th position, and a methyl group at the 4th position on the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Pechmann condensation due to its efficiency and high yield. The reaction is carried out in a controlled environment with precise temperature and pressure conditions to ensure optimal product formation .

Chemical Reactions Analysis

Types of Reactions

7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. Additionally, it can interact with DNA and proteins, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives. Its butoxy group at the 7th position and ethyl group at the 6th position contribute to its enhanced lipophilicity and potential for diverse applications .

Properties

IUPAC Name

7-butoxy-6-ethyl-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-4-6-7-18-14-10-15-13(9-12(14)5-2)11(3)8-16(17)19-15/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGMEFMSHMMEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1CC)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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